molecular formula C17H15N3O B8412356 4-Methylamino-N-quinolin-3-yl-benzamide

4-Methylamino-N-quinolin-3-yl-benzamide

Cat. No.: B8412356
M. Wt: 277.32 g/mol
InChI Key: ZFWWLXFANKNYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylamino-N-quinolin-3-yl-benzamide is a chemical compound developed for research targeting the human vanilloid receptor 1 (TRPV1). TRPV1 is a non-selective cation channel highly expressed in sensory neurons and is a key mediator of pain signals, particularly in response to noxious heat, acidosis, and chemical agonists such as capsaicin . Scientific investigation into a series of N-quinolin-3-yl-benzamides has demonstrated that these compounds can act as potent antagonists of the human TRPV1 receptor, with activity in the low nanomolar range . As a TRPV1 antagonist, this class of compounds is of significant interest for the study of pain pathways, neurogenic inflammation, and cough reflex. By blocking the receptor, researchers can probe the mechanisms of chronic pain conditions and develop potential therapeutic strategies. This product is intended for in vitro research applications only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-(methylamino)-N-quinolin-3-ylbenzamide

InChI

InChI=1S/C17H15N3O/c1-18-14-8-6-12(7-9-14)17(21)20-15-10-13-4-2-3-5-16(13)19-11-15/h2-11,18H,1H3,(H,20,21)

InChI Key

ZFWWLXFANKNYTR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Comparison with Similar Compounds

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)-4-nitrobenzamide (CAS: 879454-60-1)

  • Structure: Benzamide linked to a 1-methyl-4-oxo-3-phenylquinoline moiety with a nitro group at the 4-position.
  • Key Differences: Substituents: The nitro group (electron-withdrawing) vs. methylamino (electron-donating) alters electronic properties. Quinoline Position: Substitution at quinolin-2-yl vs. quinolin-3-yl may affect steric interactions.
  • Physicochemical Data :

    Property Value
    Molecular Formula C₂₃H₁₇N₃O₄
    Molecular Weight 399.4 g/mol
    Predicted Density 1.40±0.1 g/cm³
    pKa 14.25±0.20

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (CAS: 380593-61-3)

  • Structure : Benzamide with a thiazole ring and chromen-2-one substituent.
  • Key Differences: Heterocycle: Chromen-2-one (oxygen-containing) vs. Substituents: Methyl group on benzamide vs. methylamino.
  • Physicochemical Data :

    Property Value
    Molecular Formula C₂₀H₁₅N₂O₃S
    Molecular Weight 369.41 g/mol
  • Implications : Chromen-2-one may confer fluorescence properties, useful in imaging applications, while the thiazole ring could enhance metabolic stability .

4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 325735-01-1)

  • Structure: Benzamide with a dihydroquinoline sulfonyl group and benzothiazole.
  • Key Differences: Sulfonyl Group: Introduces strong electron-withdrawing effects and hydrogen-bond acceptor sites.
  • Implications : Sulfonyl groups improve solubility and may enhance interactions with charged residues in biological targets .

(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) Benzamides

  • Structure: Benzamide linked to a thiadiazole and hydroxyquinoxaline.
  • Key Differences: Quinoxaline vs. Hydroxy Group: Enhances hydrogen-bonding capacity compared to methylamino.
  • Synthesis : Prepared via NaOH-mediated cyclization at 90°C, suggesting robustness for scale-up .

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS: 332152-50-8)

  • Structure : Benzamide with a pyridinylmethyl substituent.
  • Key Differences: Pyridine vs. Quinoline: Simpler heterocycle with fewer aromatic rings, reducing molecular complexity.
  • Physicochemical Data :

    Property Value
    Molecular Formula C₂₀H₁₈N₂O
    Molecular Weight 302.37 g/mol
    XLogP3 4.2
  • Implications: Pyridine’s basicity may improve pharmacokinetics compared to quinoline derivatives .

Structural and Functional Insights

  • Electronic Effects: Electron-donating groups (e.g., methylamino) increase basicity and hydrogen-bond donation, while electron-withdrawing groups (e.g., nitro, sulfonyl) enhance stability and solubility.
  • Synthetic Routes : One-pot syntheses (e.g., ) and NaOH-mediated cyclizations () highlight efficient methodologies for benzamide derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-Methylamino-N-quinolin-3-yl-benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with coupling a quinoline derivative with a benzamide precursor. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCl/HOBt under inert conditions to minimize side reactions.
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) followed by crystallization from dimethyl ether or ethanol for high-purity yields .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of methylamine) and reflux times (12–24 hours) to improve yield .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Analyze chemical shifts for the quinoline (δ 8.5–9.0 ppm) and benzamide (δ 7.2–7.8 ppm) moieties to confirm connectivity.
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Crystallography : Single-crystal X-ray diffraction (monoclinic P21/c space group) can resolve bond angles and confirm stereochemistry, as demonstrated for analogous benzamide derivatives .

Q. What in vitro biological assays are appropriate for evaluating the bioactivity of this compound against kinase targets?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence to quantify IC₅₀ values.
  • Cellular proliferation assays : Treat cancer cell lines (e.g., HCT-116, MCF-7) and measure viability via MTT or CellTiter-Glo® .

Advanced Research Questions

Q. How can factorial design be applied to optimize the multi-step synthesis of this compound?

  • Variables : Temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation).
  • Response surface methodology (RSM) : Use a 2³ factorial matrix to identify interactions between variables and maximize yield. For example, higher temperatures (80–100°C) may accelerate coupling but increase side-product formation .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Re-evaluate force fields : Compare molecular docking (AutoDock Vina) with MD simulations (AMBER) to assess binding pose stability.
  • Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ, kₒff) and reconcile with in silico results .

Q. What advanced computational methods (e.g., MD simulations, QM/MM) are suitable for studying binding interactions with kinase targets?

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to analyze conformational changes in the kinase active site.
  • QM/MM hybrid models : Apply DFT (B3LYP/6-31G*) to study electronic interactions at the binding interface, such as hydrogen bonding with catalytic lysine residues .

Q. How should researchers design control experiments when observing off-target effects in cellular assays?

  • Isoform-specific inhibitors : Use selective kinase inhibitors (e.g., gefitinib for EGFR) to isolate target-specific activity.
  • CRISPR knockout models : Generate cell lines lacking the target kinase to confirm on-target vs. off-target effects .

Q. What analytical techniques can quantify degradation products of this compound under different storage conditions?

  • HPLC-PDA/MS : Monitor accelerated stability studies (40°C/75% RH) to detect hydrolyzed products (e.g., free quinoline or benzamide fragments).
  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile functional groups .

Data Contradiction Analysis

Example : Conflicting IC₅₀ values reported in kinase assays may arise from:

  • Assay variability : Differences in ATP concentrations (1–10 µM) or incubation times (30–60 mins).
  • Compound solubility : Use DMSO concentrations ≤0.1% to avoid precipitation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.